Ethyl 2-(4-chlorophenoxy)acetate
Overview
Description
Synthesis Analysis
Ethyl 2-(4-chlorophenoxy)acetate is synthesized through various chemical reactions, including Knoevenagel condensation, which involves the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions in benzene. This process leads to the formation of the compound, confirmed through spectral studies and X-ray diffraction studies, indicating its crystal structure in the monoclinic crystal system under the space group P21/n (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of ethyl 2-(4-chlorophenoxy)acetate and related compounds has been extensively studied. For example, ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate exhibits a conjugated enol form and was crystallized in the monoclinic space group P2 1 /c. X-ray diffraction and various spectroscopic techniques, such as 1H NMR, FT-IR, and FT-Raman, have been employed to analyze the structure and confirm the Z-conformation of the thioamide moiety, indicating a high rotational barrier for the C=N bond (Prasanth et al., 2015).
Chemical Reactions and Properties
Ethyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, demonstrating unique reactivity patterns. For instance, 2-(chloromethoxy)ethyl acetate reacts with alcohols in the presence of silver carbonate to produce 2-(alkoxymethoxy)ethyl acetates and bis(alkoxy)methanes, suggesting a mechanism involving neighboring group participation (Aitken et al., 1986).
Physical Properties Analysis
The synthesis and structural analysis of ethyl 2-(4-chlorophenoxy)acetate and similar compounds involve detailed examination of their physical properties through crystallography and spectroscopy. These studies reveal the compound's solid-state characteristics, including crystal system, space group, and molecular conformation, aiding in understanding its physical behavior and potential applications (Kumar et al., 2016); (Prasanth et al., 2015).
Chemical Properties Analysis
The chemical properties of ethyl 2-(4-chlorophenoxy)acetate, including its reactivity and interactions with other chemicals, are crucial for its application in various fields. Its synthesis through reactions like Knoevenagel condensation and the subsequent analysis of its molecular structure provide insights into its chemical behavior, which is essential for developing new materials and pharmaceuticals (Kumar et al., 2016).
Scientific Research Applications
Degradation and Environmental Treatment : In a study on the degradation of 2,4-dichlorophenoxyacetic acid by Fe3+/H2O2, Ethyl 2-(4-chlorophenoxy)acetate was found as a transient product. This research contributes to understanding advanced oxidation processes for wastewater treatment, particularly in identifying organic intermediates formed during the mineralization process (Sun & Pignatello, 1993).
Synthesis and Antimicrobial Studies : Ethyl (4-chlorophenoxy)acetate has been used as a precursor in synthesizing various 4-oxo-thiazolidine derivatives. These compounds were then studied for their antimicrobial properties, indicating the role of Ethyl 2-(4-chlorophenoxy)acetate in creating potentially beneficial antimicrobial agents (Patel, Mistry, & Desai, 2009).
Corrosion Inhibition : Ethyl 2-(4-chlorophenoxy)acetate derivatives have been evaluated as corrosion inhibitors for metals. A study on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4 H )-yl)acetate, highlighted their potential as effective corrosion inhibitors for copper in nitric acid media, demonstrating the chemical's utility in protecting metal surfaces (Zarrouk et al., 2014).
Insect Growth Regulation : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a derivative of Ethyl 2-(4-chlorophenoxy)acetate, has been synthesized and studied as an insect growth regulator. The research included comprehensive structure confirmation using various spectroscopic techniques and bio-assays against Galleria mellonella. It shows potential as a juvenile hormone mimic for potential use in insect growth regulation (Devi & Awasthi, 2022).
Metabolism and Drug Development : In pharmacology, Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-oxazole-4-acetate, a structurally related compound, was studied in animals for its metabolism as a hypolipidemic agent. This kind of research is crucial for understanding the metabolic pathways and potential therapeutic applications of such compounds (Kobayashi, Ando, Sugihara, & Harigaya, 1987).
Safety And Hazards
Future Directions
Research on Ethyl 2-(4-chlorophenoxy)acetate and similar compounds is ongoing. For instance, a study reported the synthesis of novel thioether derivatives containing 1,2,4-triazole moiety from 4-chlorophenol and ethyl 2-chloroacetate as starting materials . These compounds exhibited moderate antifungal activity .
properties
IUPAC Name |
ethyl 2-(4-chlorophenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULRDJFRGVHKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162658 | |
Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenoxy)acetate | |
CAS RN |
14426-42-7 | |
Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014426427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl (4-chlorophenoxy)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66307 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, (4-chlorophenoxy)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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